Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate
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Overview
Description
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is a β-keto ester compound It is characterized by the presence of an ethyl ester group attached to a cyclooctane ring, which is further substituted with a 2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate can be synthesized through a multi-step process. One common method involves the Michael addition reaction. In this reaction, cycloheptanone is used as a starting material, which undergoes a series of transformations to introduce the ethyl ester and 2-phenylethyl groups. The reaction conditions typically involve the use of a base such as potassium bis(1,2-benzenediolato)phenylsilicate to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the keto group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate involves its interaction with specific molecular targets. The β-keto ester group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-1-cyclooctanecarboxylate: Lacks the 2-phenylethyl group, making it less complex.
Ethyl 2-oxocyclopentanecarboxylate: Has a smaller ring structure, leading to different chemical properties.
Ethyl benzoylformate: Contains a benzoyl group instead of a cyclooctane ring.
Uniqueness
Ethyl 2-oxo-1-(2-phenylethyl)cyclooctanecarboxylate is unique due to its combination of a cyclooctane ring and a 2-phenylethyl group. This structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
52186-03-5 |
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Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(2-phenylethyl)cyclooctane-1-carboxylate |
InChI |
InChI=1S/C19H26O3/c1-2-22-18(21)19(14-9-4-3-8-12-17(19)20)15-13-16-10-6-5-7-11-16/h5-7,10-11H,2-4,8-9,12-15H2,1H3 |
InChI Key |
LFHWQJCOAQWRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCCC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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